molecular formula C23H20N6 B2931497 N-[2-(4-methylphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902910-28-5

N-[2-(4-methylphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No. B2931497
CAS RN: 902910-28-5
M. Wt: 380.455
InChI Key: SWRVQWDEJGPQIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MTQ involves intricate steps, including cyclization reactions, condensations, and functional group manipulations. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Notable methods include :


Molecular Structure Analysis

MTQ’s molecular structure plays a crucial role in its pharmacological properties. The arrangement of atoms, bond angles, and steric effects impact its interactions with biological targets. Researchers have elucidated the 3D structure using X-ray crystallography and computational methods .

Future Directions

: Matin, M. M., et al. (2022). Front. Mol. Biosci., 9, 864286. Link : Dolomanov, O. V., et al. (2009). Powder Diffraction, 24(4), 316-324. Link

properties

IUPAC Name

N-[2-(4-methylphenyl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6/c1-16-8-10-17(11-9-16)12-14-25-23-26-20-7-3-2-6-19(20)22-27-21(28-29(22)23)18-5-4-13-24-15-18/h2-11,13,15H,12,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRVQWDEJGPQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

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